3-Mercaptopropyltriethoxysilane
Overview
Description
3-Mercaptopropyltriethoxysilane is a useful research compound. Its molecular formula is C9H22O3SSi and its molecular weight is 238.42 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanethiol, 3-(triethoxysilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biotechnological Production
1-Propanethiol, 3-(triethoxysilyl)- and its derivatives are important in various biotechnological applications. For example, in the production of 1,3-Propanediol (1,3-PD), an important chemical widely used as monomers for the synthesis of commercially valuable products including cosmetics, foods, lubricants, and medicines. The biosynthesis of 1,3-PD, typically involving the transformation of glycerol or similar substrates using certain bacteria, is considered more economically viable and environmentally friendly than chemical synthesis. However, natural microorganisms involved in this process often face issues like low productivity and metabolite inhibition. Recent research has focused on the development of new strains through genome modification techniques such as mutagenesis and genetic engineering to overcome these challenges and achieve higher yield and production efficiency (Yang et al., 2018).
Chemical Synthesis and Catalysis
In chemical synthesis, compounds like 1-Propanethiol, 3-(triethoxysilyl)- are used as precursors or catalysts in various reactions. For instance, [Tris(2-pyridylthio)methyl]zinc hydride, a compound related to the triethoxysilyl group, has been identified as a multifunctional catalyst capable of rapid release of hydrogen by protolytic cleavage of silanes with either water or methanol. It also facilitates the hydrosilylation of aldehydes, ketones, and carbon dioxide. This demonstrates the compound's potential in utilizing carbon dioxide as a C(1) feedstock for the synthesis of valuable chemicals, showcasing a method for carbon capture and utilization (Sattler & Parkin, 2012).
Surface Chemistry and Material Science
In material science and surface chemistry, 1-Propanethiol, 3-(triethoxysilyl)- derivatives play a crucial role. The detailed study of the assembly dynamics and structure of 1-propanethiol monolayers on Au(111) surfaces, for instance, reveals significant insights into the mechanisms of self-assembled monolayer (SAM) formation at aqueous/Au(111) interfaces. This research, which includes real-time, high-resolution observations using in situ scanning tunneling microscopy, unveils the complex processes involved in SAM formation, such as physi- and chemisorption, pit formation, and domain growth. These findings are fundamental for the development and optimization of SAMs for various technological applications, including sensors, catalysis, and molecular electronics (Zhang, Chi, & Ulstrup, 2006).
Electrochemical Studies
The electrochemical behavior of certain compounds in the 1-Propanethiol, 3-(triethoxysilyl)- family has been studied for potential applications in sol-gel processes. For example, novel monomers with a rigid tetrathiafulvalene (TTF) core substituted by a spacer, to which a triethoxysilyl group is covalently bonded, have been synthesized and characterized. These compounds exhibit significant donor abilities and form highly polycondensed hybrid solids through hydrolytic polycondensation, presenting organization at both nanometric and micrometric scales. Such materials have potential applications in various fields, including electronics, photonics, and nanotechnology (Bellec et al., 2005).
Safety and Hazards
“1-Propanethiol, 3-(triethoxysilyl)-” is classified as a combustible liquid (Hazard Statement H227) and is harmful if swallowed (Hazard Statement H302) . It may cause an allergic skin reaction (Hazard Statement H317) and is toxic to aquatic life with long-lasting effects (Hazard Statement H411) . Precautionary measures include avoiding release to the environment and avoiding breathing dust/fume/gas/mist/vapors/spray . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
3-Mercaptopropyltriethoxysilane (MPTS) is primarily targeted towards inorganic materials such as silica nanoparticles, alumina, and graphene . It is used to modify these materials by creating a thiol group on their surface .
Mode of Action
MPTS acts as a reagent to prepare thiol-functionalized materials . It forms a self-assembled monolayer (SAM) on the surface of these materials, thereby enhancing their properties . The thiol group in MPTS forms a strong bond with the surface of the target materials, leading to improved interaction and dispersion .
Biochemical Pathways
The primary biochemical pathway involved in the action of MPTS is the formation of thiol-functionalized materials . This process involves the reaction of MPTS with the target material, leading to the formation of a thiol group on the material’s surface . This modification can significantly enhance the properties of the material, making it suitable for various applications .
Pharmacokinetics
Its bioavailability would be more relevant in the context of its ability to effectively modify the target materials .
Result of Action
The result of MPTS’s action is the creation of thiol-functionalized materials with enhanced properties . For instance, it can improve the properties of mineral-filled elastomers, including modulus, tensile and tear strength, heat buildup, abrasion resistance, resilience . It can also be used as a conjunction reagent to immobilize a variety of nanoparticles .
Action Environment
The efficacy and stability of MPTS can be influenced by environmental factors. For instance, it is commonly used in surface modification of silica nanoparticles, which can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
3-Mercaptopropyltriethoxysilane plays a significant role in biochemical reactions. It is commonly used in surface modification of silica nanoparticles by creating a thiol group on the surface . This compound can be used as a reagent to prepare thiol functionalized materials
Molecular Mechanism
It is known that this compound can form a bilayer with multiwalled carbon nanotubes (MWNTs) on gold electrodes, which can be used to study the electrochemical properties of fluphenazine
Properties
IUPAC Name |
3-triethoxysilylpropane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBZYNUSLHVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCS)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
352668-65-6 | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352668-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044479 | |
Record name | 3-(Triethoxysilyl)propane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Mercaptopropyl)triethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19110 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14814-09-6 | |
Record name | (3-Mercaptopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14814-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 3-(triethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Triethoxysilyl)propane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(triethoxysilyl)propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(Triethoxysilyl)-1-propanethiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z069RX894N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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